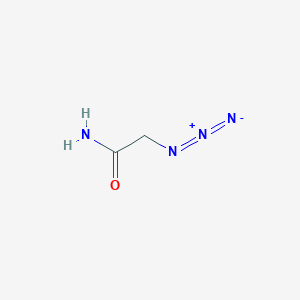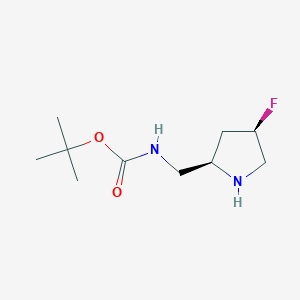![molecular formula C24H27F2NO3 B1653433 (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1835721-42-0](/img/structure/B1653433.png)
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a piperidine ring, and a fluoroethoxy group attached to a tetrahydronaphthol core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the attachment of the fluoroethoxy group. Common reagents used in these reactions include fluorobenzoyl chloride, piperidine, and fluoroethanol. The reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated groups make it suitable for use in imaging techniques, such as positron emission tomography (PET), to visualize biological processes in vivo.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials with specific functions, such as coatings or polymers.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets, such as receptors or enzymes. The fluorobenzoyl group may facilitate binding to specific sites, while the piperidine ring and fluoroethoxy group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation, pain, or neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares a similar benzoyl structure but lacks the piperidine and fluoroethoxy groups, resulting in different chemical and biological properties.
3-(3,5-Difluorophenyl)propionic acid: This compound contains fluorine atoms and a phenyl group, similar to (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol, but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorobenzoyl group, a piperidine ring, and a fluoroethoxy group attached to a tetrahydronaphthol core. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1835721-42-0 |
|---|---|
Molekularformel |
C24H27F2NO3 |
Molekulargewicht |
415.5 |
IUPAC-Name |
[1-[(2R,3R)-8-(2-fluoroethoxy)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperidin-4-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H27F2NO3/c25-10-13-30-23-3-1-2-18-14-22(28)21(15-20(18)23)27-11-8-17(9-12-27)24(29)16-4-6-19(26)7-5-16/h1-7,17,21-22,28H,8-15H2/t21-,22-/m1/s1 |
InChI-Schlüssel |
HPFMDGHQRJOFBK-FGZHOGPDSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C3CC4=C(CC3O)C=CC=C4OCCF |
Isomerische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C3CC4=C(CC3O)C=CC=C4OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


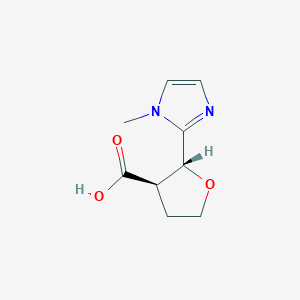
![5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B1653351.png)
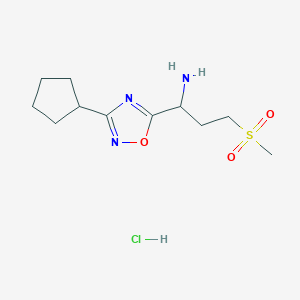
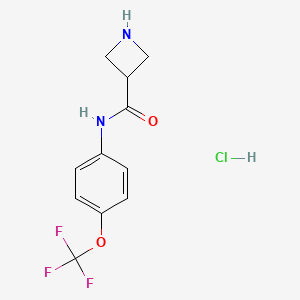
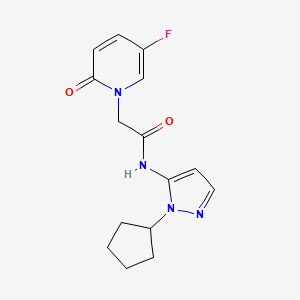
![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)

![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)
